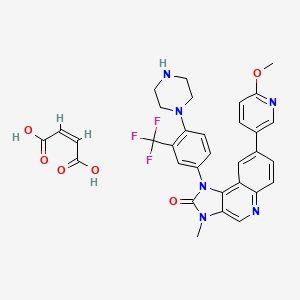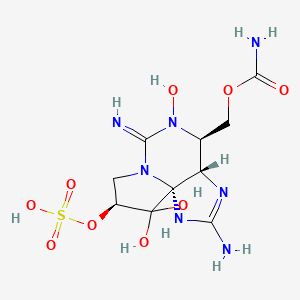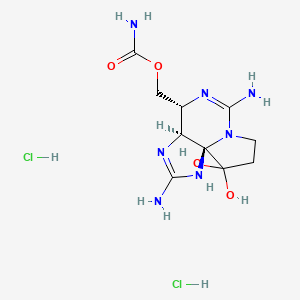
NVP-BGT226
Übersicht
Beschreibung
NVP-BGT226 ist ein neuartiger dualer Inhibitor der Phosphoinositid-3-Kinase und des mTOR (mammalian target of rapamycin). Diese Verbindung hat eine potente wachstumshemmende Aktivität gegen verschiedene Krebszelllinien gezeigt, einschließlich Kopf- und Halskrebszellen . Sie ist in klinischen Phase-I/II-Studien gegangen und wird auf ihr Potenzial als Therapeutikum in der Krebsbehandlung untersucht .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die spezifische Reagenzien und Katalysatoren beinhalten. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
NVP-BGT226 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Phosphoinositid-3-Kinase- und mTOR-Signalwege zu untersuchen.
Medizin: Als potenzieller Wirkstoff zur Behandlung von Krebsarten, darunter Kopf- und Halskrebs und Bauchspeicheldrüsenkrebs, untersucht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und Arzneimittelformulierungen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Phosphoinositid-3-Kinase- und mTOR-Signalwege. Diese Hemmung führt zur Unterdrückung des Zellwachstums und der Zellproliferation, Induktion des Zellzyklusarrests und Regulation der Apoptose und Autophagie. Die Verbindung zielt auf spezifische molekulare Signalwege ab, die am Überleben und Wachstum von Krebszellen beteiligt sind .
Wirkmechanismus
Target of Action
NVP-BGT226, also known as BGT226 maleate or BGT-226 maleate or BGT226, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The compound primarily targets PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM respectively . These targets play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets (PI3K and mTOR) by binding to their active sites, thereby inhibiting their activity. This inhibition leads to a profound and global suppression of the AKT signaling pathways, which translates into potent antiproliferative effects . The compound’s action results in a concentration- and time-dependent suppression of the AKT/mTOR signal cascade .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway frequently accounts for tumorigenesis in various cancers . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to a decrease in cancer cell proliferation and survival .
Pharmacokinetics
The absorption of this compound is rapid, and systemic exposure increases in a dose-dependent manner . .
Result of Action
The molecular and cellular effects of this compound’s action include potent growth-inhibitory activity against various cancer cell lines . The compound induces a G0/G1 cell cycle arrest, leading to a decrease in cell proliferation . Additionally, this compound has been shown to induce autophagy, a cellular process involved in the degradation and recycling of cellular components .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has entered Phase I/II clinical trials, indicating its potential for use in a variety of physiological environments .
Biochemische Analyse
Biochemical Properties
NVP-BGT226 is a PI3K/mTOR dual inhibitor, with IC50s of 4 nM, 63 nM, and 38 nM for PI3Kα, PI3Kβ, and PI3Kγ respectively . It displays potent growth-inhibitory activity against human head and neck cancer cells . The activation of the AKT/mTOR signal cascade is suppressed by this compound in a concentration- and time-dependent manner .
Cellular Effects
This compound has shown to decrease cell viability within 24–72 h after exposure to about 50% compared to untreated control cells in a concentration-dependent manner . It induces predominantly G0/G1 cell cycle arrest . This compound has potent proapoptotic effects in vitro as well as in ex vivo native blasts .
Molecular Mechanism
This compound acts by suppressing the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . It induces G0/G1 arrest and acts, at least, partially via downregulation of Survivin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the activation of the AKT/mTOR signal cascade is suppressed by this compound in a concentration- and time-dependent manner .
Dosage Effects in Animal Models
In a xenografted animal model, this compound significantly delayed tumor growth in a dose-dependent manner, along with suppressed cytoplasmic expression of p-p70 S6 kinase and the presence of autophagosome formation .
Metabolic Pathways
This compound is involved in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is one of the most commonly activated signaling pathways in various cancers .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for NVP-BGT226 are not extensively detailed in the available literature. it is known that the compound is prepared through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
NVP-BGT226 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
NVP-BGT226 ist einzigartig in seiner dualen Hemmung der Phosphoinositid-3-Kinase und mTOR. Ähnliche Verbindungen sind:
Torin2: Ein potenter Inhibitor von mTOR mit strukturellen Ähnlichkeiten zu this compound.
Dactolisib: Ein dualer Inhibitor der Phosphoinositid-3-Kinase und mTOR, der in seiner Funktion this compound ähnelt.
This compound zeichnet sich durch seine spezifischen molekularen Zielstrukturen und die von ihm beeinflussten Signalwege aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMAKUNSXIEKN-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245537-68-1 | |
| Record name | BGT-226 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BGT-226 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)







![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)




![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
